Saclofen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding GABA-B Receptor Function

Saclofen is a valuable tool for researchers studying the function of GABA-B receptors. By blocking these receptors, scientists can observe the resulting changes in neuronal activity and behavior. This helps to elucidate the specific roles of GABA-B signaling in various physiological processes [2]. For example, studies using saclofen have shed light on the involvement of GABA-B receptors in pain perception, memory, and emotional regulation [3, 4].

Investigating Neurological Disorders

Due to its ability to block GABA-B receptor activity, saclofen is also used in research on neurological disorders where GABA-B signaling might be dysregulated. For instance, researchers may use saclofen in animal models of epilepsy to assess its potential for reducing seizure activity [5]. Additionally, saclofen might be helpful in studying disorders like spasticity and Parkinson's disease, where abnormal muscle tone is a prominent symptom [6].

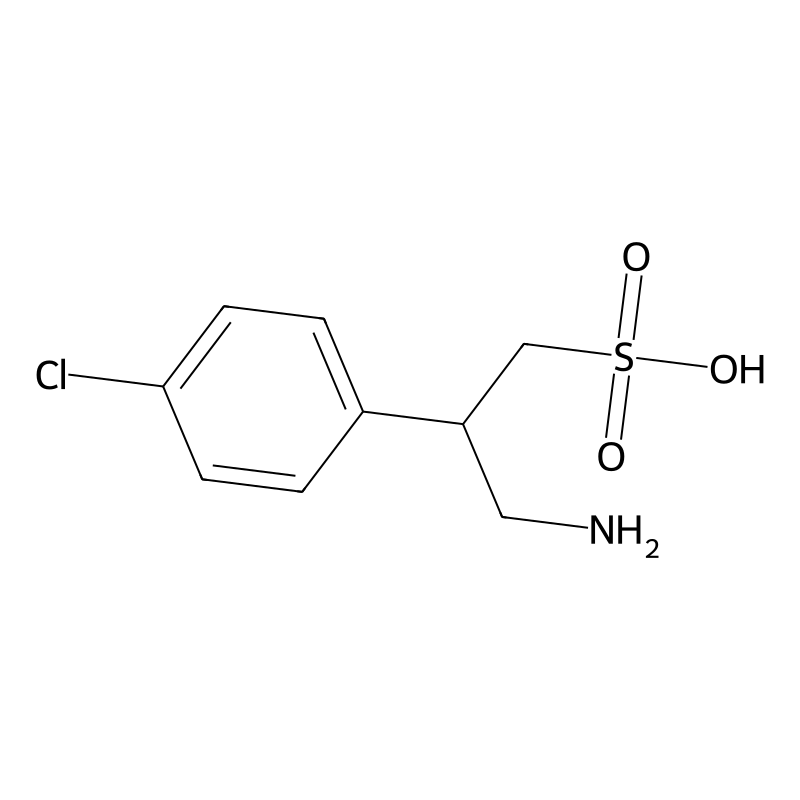

Saclofen is a competitive antagonist of the gamma-aminobutyric acid B receptor, commonly referred to as the GABA B receptor. It is a sulfonic acid derivative and an analogue of the GABA B agonist baclofen. The compound has the chemical formula C₉H₁₂ClNO₃S and is known for its role in modulating neurotransmitter release in the central nervous system. Saclofen interacts with GABA B receptors, which are heptahelical receptors that couple to Gi/o class heterotrimeric G-proteins, influencing neuronal excitability and synaptic transmission .

Saclofen acts as a competitive antagonist at GABAB receptors. These receptors are G protein-coupled receptors (GPCRs) found in the nervous system. When GABA, the primary inhibitory neurotransmitter, binds to GABAB receptors, it activates a signaling cascade that reduces neuronal activity. Saclofen binds to the same receptor site as GABA, blocking its interaction and preventing the inhibitory signal [, ]. This allows researchers to study the specific roles of GABAB receptor activation in various physiological processes.

The biological activity of saclofen is characterized by its ability to inhibit the effects of GABA B receptor activation. While it serves as an antagonist, paradoxically, it has been observed to exhibit anticonvulsant properties in certain experimental models. This effect is attributed to its modulation of thalamo-cortical circuits, where antagonizing GABA B receptors can lower the threshold for T-type calcium channel opening, thereby influencing neuronal excitability in a way that may reduce seizure activity .

Saclofen can be synthesized through several methods, one of which involves the reaction of 3-amino-2-(4-chlorophenyl)propanesulfonic acid with specific reagents under controlled conditions. The synthesis typically includes steps that ensure the formation of the sulfonic acid group while maintaining the integrity of the aromatic ring. Detailed methodologies often include purification steps to isolate the desired enantiomer that exhibits biological activity .

Saclofen is primarily utilized in research settings to investigate the pharmacological characteristics of GABA B receptors. Its ability to block these receptors makes it valuable for studying various neurological conditions, including epilepsy and anxiety disorders. Additionally, ongoing research is exploring potential therapeutic applications in treating conditions where modulation of GABAergic signaling could be beneficial .

Studies have shown that saclofen interacts specifically with GABA B receptors, demonstrating a higher potency than other antagonists like phaclofen. For instance, 2-hydroxy-saclofen has been noted for its enhanced ability to displace baclofen binding compared to saclofen itself, indicating potential avenues for developing more effective GABA B antagonists . These interactions are crucial for understanding how alterations in GABA signaling can impact neurological function.

Several compounds share structural and functional similarities with saclofen. Below is a comparison highlighting their uniqueness:

| Compound | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Baclofen | Agonist | Activates GABA B receptors | Used clinically for spasticity management |

| Phaclofen | Antagonist | Blocks GABA B receptor activation | Less potent than saclofen |

| 2-Hydroxy-saclofen | Antagonist | More potent than saclofen | Improved binding affinity for GABA B receptors |

| Gabapentin | Modulator | Inhibits excitatory neurotransmission | Primarily used for neuropathic pain |

| Pregabalin | Modulator | Reduces neurotransmitter release | Used for anxiety and fibromyalgia |

Saclofen's unique position as a competitive antagonist allows it to provide insights into GABA B receptor function while offering potential therapeutic avenues distinct from those exploited by its agonist counterparts like baclofen .

Competitive Antagonism at Gamma-Aminobutyric Acid Type B Receptor Subtypes

Saclofen is the first sulfonic-acid analogue of baclofen shown to act as a classical, surmountable competitive antagonist at gamma-aminobutyric acid type B receptors. Schild analysis performed in smooth-muscle and brain preparations demonstrates a slope not significantly different from 1.0, confirming purely competitive behaviour.

| Experimental system | Endpoint used to quantify antagonism | Antagonist constant (mean ± SEM) | Source |

|---|---|---|---|

| Guinea-pig ileum, depression of cholinergic twitch contraction | pA₂ value (negative log of molar antagonist concentration doubling baclofen EC₅₀) | 5.3 ± 0.1 [1] | 1 |

| Rat cerebral cortex slices, synaptic release inhibition | pA₂ value | 5.3 (single-study value) [1] | 1 |

| Rat cerebellar membranes, displacement of tritiated baclofen | Half-maximal inhibitory concentration 7.8 µmol l⁻¹ [2] | 47 | |

| Resolved (R)-saclofen, guinea-pig ileum | pA₂ 5.3 [3] | 49 | |

| Human γ-aminobutyric acid type B1b/2 heterodimer in calcium mobilisation assay | Apparent half-maximal inhibitory concentration ≈0.1 mol l⁻¹ (weak potency) [4] [5] | 11 52 |

Key findings

- Saclofen’s pA₂ value places it two orders of magnitude less potent than nanomolar diaryl-urea antagonists but remains the most potent sulfonic acid antagonist discovered to date [1] [3].

- Enantioselectivity is strict: only the R-enantiomer displays measurable antagonism, confirming stereochemical complementarity between the antagonist sulfonic head group and the orthosteric site [3].

- Affinity falls markedly when the human B1b/B2 heterodimer couples to chimeric G-protein pathways, indicating subtle species- and splice-variant differences within the orthosteric pocket [4] [5].

Allosteric Modulation of Inhibitory Guanine Nucleotide-Binding Protein Signalling

Though saclofen binds orthosterically, its physiological consequence is an allosteric brake on downstream guanine nucleotide-binding protein cycling initiated by agonists such as baclofen. Two complementary biochemical approaches establish this property.

| Assay paradigm | Agonist-evoked response blocked by saclofen | Quantitative effect | Mechanistic implication | Source |

|---|---|---|---|---|

| High-affinity guanosine-5′-triphosphatase hydrolysis in rat cerebral cortex membranes | (+/–)-Baclofen-stimulated hydrolysis | Saclofen competitively abolished stimulation (inhibition constant ≈60 µmol l⁻¹) and shifted agonist EC₅₀ threefold [6] | Saclofen prevents agonist-induced Gi₂ activation | 22 |

| Reconstitution with purified guanine nucleotide-binding protein alpha-subunits | Loss of baclofen response after N-ethylmaleimide but restoration with exogenous Gi₂; saclofen blocks restored response | Gi₂ > Gi₃ ≫ Gi₁ coupling hierarchy, fully antagonised by saclofen [7] | Confirms selective coupling of gamma-aminobutyric acid type B receptor to the Gi₂ subclass | 21 |

| Xenopus oocyte co-expression of adenylyl cyclase II reporter | Baclofen enhancement of β₂-adrenoceptor cyclic adenosine monophosphate production abolished by 2-hydroxy-saclofen [8] | Saclofen family interrupts βγ-mediated stimulation of adenylyl cyclase II | Blockade extends to both α and βγ branches of the heterotrimeric pathway | 33 |

Collectively these results show that saclofen stabilises the inactive receptor–Gi₂ complex, preventing guanosine-diphosphate → guanosine-triphosphate exchange and thereby suppressing both α-subunit inhibition of adenylate cyclase and βγ-subunit modulation of effector channels.

Impact on Neuronal Calcium / Potassium Channel Coupling

Gamma-aminobutyric acid type B receptors bidirectionally control neuronal excitability through presynaptic inhibition of high-voltage-activated calcium channels and postsynaptic activation of inward-rectifying potassium channels. Saclofen’s ability to normalise these channel activities provides functional confirmation of its antagonism.

3.3.1 High-Voltage-Activated Calcium Channels

- In vertebrate retinal ganglion cells, baclofen (100 µmol l⁻¹) reduced peak calcium current by ≈50 percent; co-perfusion with 2-hydroxy-saclofen (530 µmol l⁻¹) or saclofen analogues restored current to control levels, demonstrating full antagonism of N- and P/Q-type channel inhibition [9] [10] [11].

- Cultured rat dorsal-root-ganglion neurons showed a similar pattern: baclofen diminished barium currents dose-dependently, an effect prevented by pertussis toxin and reversed by saclofen derivatives, confirming Gi/o-mediated channel coupling [12].

| Neuronal preparation | Channel subtype modulated by baclofen | Percentage inhibition reversed by saclofen | Source |

|---|---|---|---|

| Retinal ganglion cell soma | N-type and P/Q-type | 85 ± 5% reversal (mean, n = 4) [9] | 3 |

| Lamprey mechanosensory axon | N-type predominance | Complete occlusion of baclofen effect by saclofen (10⁻³ mol l⁻¹) [10] | 56 |

| Neonatal rat optic nerve axon | N-type | 70% reversal by saclofen analogue during action-potential-evoked Ca²⁺ influx [13] | 9 |

3.3.2 Inward-Rectifying Potassium Channels

Single-channel recordings from cultured hippocampal neurons revealed gamma-aminobutyric acid or baclofen-induced opening of 70 picosiemen inward-rectifying potassium channels after a 30-second delay; external saclofen (0.1 millimolar) abolished channel opening without affecting residual gamma-aminobutyric acid type A receptor activity, proving that the current was mediated exclusively by gamma-aminobutyric acid type B signalling [14] [15].

| Cell type | Potassium current parameter | Effect of saclofen | Source |

|---|---|---|---|

| Hippocampal pyramidal neuron patches | Open probability of 70 picosiemen channel | Reduced to baseline within 15 s of perfusion [14] | 54 |

| Dissociated hippocampal CA3 neuron whole-cell | Baclofen-activated inwardly rectifying potassium current amplitude | Blocked 95% by 0.1 millimolar saclofen [15] | 57 |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Wikipedia

Dates

2: Hu C, Zhao YT, Zhang G, Xu MF. Antinociceptive effects of fucoidan in rat models of vincristine-induced neuropathic pain. Mol Med Rep. 2017 Feb;15(2):975-980. doi: 10.3892/mmr.2016.6071. Epub 2016 Dec 23. PubMed PMID: 28035379.

3: Li G, Lv J, Wang J, Wan P, Li Y, Jiang H, Jin Q. GABAB receptors in the hippocampal dentate gyrus are involved in spatial learning and memory impairment in a rat model of vascular dementia. Brain Res Bull. 2016 Jun;124:190-7. doi: 10.1016/j.brainresbull.2016.05.006. Epub 2016 May 12. PubMed PMID: 27181927.

4: Bassi GS, do C Malvar D, Cunha TM, Cunha FQ, Kanashiro A. Spinal GABA-B receptor modulates neutrophil recruitment to the knee joint in zymosan-induced arthritis. Naunyn Schmiedebergs Arch Pharmacol. 2016 Aug;389(8):851-61. doi: 10.1007/s00210-016-1248-0. Epub 2016 Apr 23. PubMed PMID: 27106212.

5: Sallam MY, El-Gowilly SM, Abdel-Galil AG, El-Mas MM. Central GABAA receptors are involved in inflammatory and cardiovascular consequences of endotoxemia in conscious rats. Naunyn Schmiedebergs Arch Pharmacol. 2016 Mar;389(3):279-88. doi: 10.1007/s00210-015-1201-7. Epub 2015 Dec 21. PubMed PMID: 26685896.

6: Pozdnyakova N, Dudarenko M, Borisova T. New effects of GABAB receptor allosteric modulator rac-BHFF on ambient GABA, uptake/release, Em and synaptic vesicle acidification in nerve terminals. Neuroscience. 2015 Sep 24;304:60-70. doi: 10.1016/j.neuroscience.2015.07.037. Epub 2015 Jul 18. PubMed PMID: 26197223.

7: Jin R, Liu H, Jin WZ, Shi JD, Jin QH, Chu CP, Qiu DL. Propofol depresses cerebellar Purkinje cell activity via activation of GABA(A) and glycine receptors in vivo in mice. Eur J Pharmacol. 2015 Oct 5;764:87-93. doi: 10.1016/j.ejphar.2015.06.052. Epub 2015 Jun 30. PubMed PMID: 26142083.

8: Harte-Hargrove LC, Varga-Wesson A, Duffy AM, Milner TA, Scharfman HE. Opioid receptor-dependent sex differences in synaptic plasticity in the hippocampal mossy fiber pathway of the adult rat. J Neurosci. 2015 Jan 28;35(4):1723-38. doi: 10.1523/JNEUROSCI.0820-14.2015. PubMed PMID: 25632146; PubMed Central PMCID: PMC4308610.

9: Takeda M, Nasu M, Kanazawa T, Shimazu Y. Activation of GABA(B) receptors potentiates inward rectifying potassium currents in satellite glial cells from rat trigeminal ganglia: in vivo patch-clamp analysis. Neuroscience. 2015 Mar 12;288:51-8. doi: 10.1016/j.neuroscience.2014.12.024. Epub 2014 Dec 24. PubMed PMID: 25542421.

10: Andrade CA, De Oliveira LB, Andrade-Franzé GM, De Luca LA Jr, Colombari DS, Menani JV. Gabaergic and opioid receptors mediate the facilitation of NaCl intake induced by α₂-adrenergic activation in the lateral parabrachial nucleus. Behav Brain Res. 2015 Feb 1;278:535-41. doi: 10.1016/j.bbr.2014.10.007. Epub 2014 Oct 14. PubMed PMID: 25448435.

11: Prud'homme GJ, Glinka Y, Udovyk O, Hasilo C, Paraskevas S, Wang Q. GABA protects pancreatic beta cells against apoptosis by increasing SIRT1 expression and activity. Biochem Biophys Res Commun. 2014 Sep 26;452(3):649-54. doi: 10.1016/j.bbrc.2014.08.135. Epub 2014 Sep 1. PubMed PMID: 25193706.

12: Liu QY, Wang CY, Cai ZL, Xu ST, Liu WX, Xiao P, Li CH. Effects of intrahippocampal GABAB receptor antagonist treatment on the behavioral long-term potentiation and Y-maze learning performance. Neurobiol Learn Mem. 2014 Oct;114:26-31. doi: 10.1016/j.nlm.2014.04.005. Epub 2014 Apr 20. PubMed PMID: 24758898.

13: Varani AP, Pedrón VT, Bettler B, Balerio GN. Involvement of GABAB receptors in biochemical alterations induced by anxiety-related responses to nicotine in mice: genetic and pharmacological approaches. Neuropharmacology. 2014 Jun;81:31-41. doi: 10.1016/j.neuropharm.2014.01.030. Epub 2014 Jan 30. PubMed PMID: 24486711.

14: Takeda M, Ikeda M, Takahashi M, Kanazawa T, Nasu M, Matsumoto S. Suppression of ATP-induced excitability in rat small-diameter trigeminal ganglion neurons by activation of GABAB receptor. Brain Res Bull. 2013 Sep;98:155-62. doi: 10.1016/j.brainresbull.2013.08.005. Epub 2013 Sep 1. PubMed PMID: 24004472.

15: Gaucher Q, Huetz C, Gourévitch B, Edeline JM. Cortical inhibition reduces information redundancy at presentation of communication sounds in the primary auditory cortex. J Neurosci. 2013 Jun 26;33(26):10713-28. doi: 10.1523/JNEUROSCI.0079-13.2013. PubMed PMID: 23804094; PubMed Central PMCID: PMC3755176.

16: Hsieh KC, Nguyen D, Siegel JM, Lai YY. New pathways and data on rapid eye movement sleep behaviour disorder in a rat model. Sleep Med. 2013 Aug;14(8):719-28. doi: 10.1016/j.sleep.2012.08.008. Epub 2012 Oct 9. PubMed PMID: 23058690; PubMed Central PMCID: PMC3546264.

17: Saadé NE, Al Amin HA, Barchini J, Tchachaghian S, Shamaa F, Jabbur SJ, Atweh SF. Brainstem injection of lidocaine releases the descending pain-inhibitory mechanisms in a rat model of mononeuropathy. Exp Neurol. 2012 Sep;237(1):180-90. doi: 10.1016/j.expneurol.2012.06.021. Epub 2012 Jul 1. PubMed PMID: 22759335.

18: Kemppainen H, Raivio N, Kiianmaa K. Role for ventral pallidal GABAergic mechanisms in the regulation of ethanol self-administration. Psychopharmacology (Berl). 2012 Sep;223(2):211-21. doi: 10.1007/s00213-012-2709-x. Epub 2012 May 3. PubMed PMID: 22552756.

19: Barchini J, Tchachaghian S, Shamaa F, Jabbur SJ, Meyerson BA, Song Z, Linderoth B, Saadé NE. Spinal segmental and supraspinal mechanisms underlying the pain-relieving effects of spinal cord stimulation: an experimental study in a rat model of neuropathy. Neuroscience. 2012 Jul 26;215:196-208. doi: 10.1016/j.neuroscience.2012.04.057. Epub 2012 Apr 28. PubMed PMID: 22548781.

20: Varani AP, Balerio GN. GABA(B) receptors involvement in the effects induced by nicotine on anxiety-related behaviour in mice. Pharmacol Res. 2012 May;65(5):507-13. doi: 10.1016/j.phrs.2012.03.001. Epub 2012 Mar 13. PubMed PMID: 22430317.